An In-depth Technical Guide to 2-Methyl-3-oxohexanoyl-CoA: Synthesis and Properties
An In-depth Technical Guide to 2-Methyl-3-oxohexanoyl-CoA: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Methyl-3-oxohexanoyl-CoA, a β-keto acyl-coenzyme A thioester of interest in metabolic research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established biochemical principles to propose synthetic routes, characterize its likely properties, and place it within a biological context.
Physicochemical Properties
Table 1: Computed and Estimated Physicochemical Properties
| Property | 2-Methyl-3-oxohexanoic Acid | 2-Methyl-3-oxohexanoyl-CoA | Data Source |
| Molecular Formula | C₇H₁₂O₃ | C₂₈H₄₆N₇O₁₈P₃S | Computed |
| Molecular Weight | 144.17 g/mol [1] | ~893.7 g/mol | Computed/Estimated |
| Appearance | - | Likely a solid[1] | Estimated |
| Storage Conditions | - | Store at -20°C to -80°C | Recommended for Acyl-CoAs |
Note: Properties for 2-Methyl-3-oxohexanoyl-CoA are estimated based on the addition of Coenzyme A to the acyl chain and general properties of similar acyl-CoA molecules. All properties for 2-methyl-3-oxohexanoic acid are computed by PubChem.[1]
Synthesis of 2-Methyl-3-oxohexanoyl-CoA
The synthesis of 2-Methyl-3-oxohexanoyl-CoA can be approached via a two-stage process: first, the synthesis of the precursor carboxylic acid, 2-methyl-3-oxohexanoic acid, followed by its activation and coupling to Coenzyme A.
Experimental Protocol: Synthesis of 2-Methyl-3-oxohexanoic Acid
This protocol is adapted from the known synthesis of methyl 2-methyl-3-oxohexanoate followed by ester hydrolysis.[2][3][4]
Step 1: Synthesis of Methyl 2-methyl-3-oxohexanoate This step is based on the alkylation of methyl 3-oxohexanoate (B1246410).
-
Materials: Methyl 3-oxohexanoate, sodium hydride (NaH), iodomethane (B122720) (CH₃I), 1,2-dimethoxyethane (B42094) (DME), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous 1,2-dimethoxyethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of methyl 3-oxohexanoate (1.0 equivalent) in DME dropwise to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the enolate.
-
Add iodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-methyl-3-oxohexanoate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Hydrolysis to 2-Methyl-3-oxohexanoic Acid [2][4]
-
Materials: Methyl 2-methyl-3-oxohexanoate, sodium hydroxide (B78521) (NaOH), methanol (B129727), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified methyl 2-methyl-3-oxohexanoate in a mixture of methanol and a 10% aqueous solution of NaOH.
-
Heat the mixture to reflux and maintain for 4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl.
-
Extract the acidic aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methyl-3-oxohexanoic acid.
-
Experimental Protocol: Synthesis of 2-Methyl-3-oxohexanoyl-CoA
This protocol details the conversion of the carboxylic acid to its Coenzyme A thioester using N,N'-carbonyldiimidazole (CDI) as an activating agent.[5][6][7][8][9][10]
-
Materials: 2-Methyl-3-oxohexanoic acid, N,N'-carbonyldiimidazole (CDI), Coenzyme A (free acid form), tetrahydrofuran (B95107) (THF, anhydrous), sodium bicarbonate (NaHCO₃), diethyl ether.
-
Procedure:
-
Dissolve 2-methyl-3-oxohexanoic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1 hour, or until gas evolution ceases, indicating the formation of the acyl-imidazolide.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a saturated aqueous solution of NaHCO₃.
-
Slowly add the THF solution of the activated acid to the aqueous Coenzyme A solution with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 4-6 hours.
-
After the reaction, wash the mixture with diethyl ether to remove any unreacted starting materials and byproducts.
-
Acidify the aqueous layer to pH ~3-4 with dilute HCl.
-
Purify the 2-Methyl-3-oxohexanoyl-CoA from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain 2-Methyl-3-oxohexanoyl-CoA as a solid.
-
Putative Biosynthetic Pathway
2-Methyl-3-oxohexanoyl-CoA is not a common metabolite but is hypothesized to be an intermediate in a modified β-oxidation reversal pathway, potentially involved in the metabolism of branched-chain fatty acids or the anabolic use of propionate. The proposed pathway begins with the condensation of propionyl-CoA and butyryl-CoA.
References
- 1. 2-Methyl-3-oxohexanoic acid | C7H12O3 | CID 17886029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
